molecular formula C23H24ClNO6S2 B3593752 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3593752
M. Wt: 510.0 g/mol
InChI Key: HAYAWZCGPORFKJ-UHFFFAOYSA-N
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Description

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, hydroxy, methoxybenzenesulfonyl, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core aromatic structure through electrophilic aromatic substitution reactions.

    Introduction of functional groups:

    Sulfonamide formation: The final step involves the formation of the sulfonamide group through a reaction between an amine and a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:

    Inhibition of enzymes: The compound may inhibit specific enzymes by binding to their active sites.

    Modulation of signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior.

    Interaction with receptors: The compound may bind to specific receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZENE-1-SULFONAMIDE
  • 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methyl-2-propan-2-ylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO6S2/c1-14(2)21-20(25-33(29,30)19-9-5-16(24)6-10-19)13-15(3)22(26)23(21)32(27,28)18-11-7-17(31-4)8-12-18/h5-14,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYAWZCGPORFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C(C)C)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

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